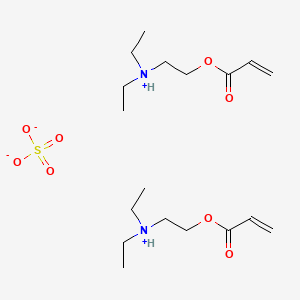
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate is a chemical compound with the molecular formula C18H36N2O8S and a molecular weight of 440.55204 g/mol . It is known for its unique structure, which includes two acrylate groups attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the ester bonds in the acrylate groups can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
Mechanism of Action
The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with radical initiators to form polymers, which can then interact with other molecules or surfaces. This reactivity makes it useful in various applications, including coatings and adhesives.
Comparison with Similar Compounds
Similar compounds to Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate include:
Diethylaminoethyl acrylate: A precursor in the synthesis of the compound.
Acrylamide: Another acrylate compound used in polymer synthesis.
Methacryloyloxyethyltrimethylammonium chloride: A similar compound with a different ammonium group.
This compound is unique due to its dual acrylate groups and the presence of a diethylammonium ion, which provides distinct reactivity and functional properties .
Properties
Molecular Formula |
C18H36N2O8S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
diethyl(2-prop-2-enoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H17NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h2*4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
InChI Key |
LPHWEHDDFHKNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C=C.CC[NH+](CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















